molecular formula C5H7F3O2 B1305666 2-Methyl-4,4,4-trifluorobutyric acid CAS No. 99783-23-0

2-Methyl-4,4,4-trifluorobutyric acid

Cat. No.: B1305666
CAS No.: 99783-23-0
M. Wt: 156.1 g/mol
InChI Key: OBUKEMPWKGDRJV-UHFFFAOYSA-N
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Description

2-Methyl-4,4,4-trifluorobutyric acid is an organic compound with the molecular formula C5H7F3O2. It is a derivative of butyric acid, where three hydrogen atoms on the terminal carbon are replaced by fluorine atoms, and a methyl group is attached to the second carbon. This compound is known for its unique chemical properties due to the presence of fluorine atoms, which significantly alter its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-4,4,4-trifluorobutyric acid can be synthesized through various methods. One common approach involves the alkylation of a glycine Schiff base with CF3-CH2-I under basic conditions to form the corresponding Ni(II) complex. This complex is then disassembled to reclaim the chiral auxiliary and produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis techniques. These methods typically employ recyclable chiral auxiliaries and robust reaction conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,4,4-trifluorobutyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acid to its corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

2-Methyl-4,4,4-trifluorobutyric acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential effects on biological systems, particularly in enzyme inhibition and protein interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, especially those requiring fluorinated moieties for enhanced metabolic stability.

    Industry: The compound is used in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism by which 2-Methyl-4,4,4-trifluorobutyric acid exerts its effects involves interactions with molecular targets such as enzymes and proteins. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of target molecules. These interactions often lead to changes in the conformation and function of proteins, thereby influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluorobutyric acid: Similar in structure but lacks the methyl group on the second carbon.

    2-Methylbutyric acid: Similar but without the trifluoromethyl group.

    2,2,2-Trifluoroethanol: Contains a trifluoromethyl group but is an alcohol rather than a carboxylic acid.

Uniqueness

2-Methyl-4,4,4-trifluorobutyric acid is unique due to the combination of a trifluoromethyl group and a methyl group on the butyric acid backbone. This unique structure imparts distinct chemical properties, such as increased acidity and reactivity, making it valuable in various chemical and biological applications .

Properties

IUPAC Name

4,4,4-trifluoro-2-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O2/c1-3(4(9)10)2-5(6,7)8/h3H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUKEMPWKGDRJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379579
Record name 4,4,4-trifluoro-2-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99783-23-0
Record name 4,4,4-trifluoro-2-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To sodium hexamethyldisilazane (0.945M in tetrahydrofuran) (667 mL, 0.63 mol) in tetrahydrofuran (0.9 L) at -78° C., under nitrogen, was added a solution of ethyl 4,4,4-trifluorobutyrate (90.6 mL) in tetrahydrofuran (100 mL). After stirring for 1.5 hour, to the vigorously stirred mixture was added methyl iodide (112 mL) as fast as possible. The reaction was warmed with a 0° C. bath for 2 hours. Methanol (1 L) and 1N lithium hydroxide (1.2 L) were added and stirring continued for 48 hours. The mixture was acidified with 2N hydrochloric acid and extracted with ethyl acetate. The combined organic phase was washed (brine), dried (MgSO4), and evaporated at 30° C. After combination with product from separate conversions of ethyl 4,4,4-trifluorobutyrate (97.79 g), distillation afforded 2-methyl-4,4,4-trifluorobutyric acid (173.24 g, 96%) as a brown solid-liquid contaminated with 4,4,4-trifluorobutyric acid and 2,2-dimethyl-4,4,4-trifluorobutyric acid; bp 48.0°-108° C. (9,900 Pa); GLC: tR =6.1 min.
Quantity
667 mL
Type
reactant
Reaction Step One
Quantity
90.6 mL
Type
reactant
Reaction Step One
Quantity
0.9 L
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
112 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.2 L
Type
reactant
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of ethyl 4,4,4-trifluoro-2-methylbutyrate (7.7 g) in methanol (21 mL), tetrahydrofuran (21 mL) and water (8.4 mL) was treated with lithium hydroxide monohydrate (3.5 g). The mixture was stirred for 48 hours and the organic solvents evaporated. The resulting aqueous solution was diluted with water and acidified with 6N hydrochloric acid. The aqueous solution was exhaustively extracted with ethyl acetate. The combined organic extract was washed (water and brine), dried (MgSO4), filtered and evaporated to give 4,4,4-trifluoro-2-methylbutyric acid as a pale yellow liquid (6.5 g, 99%); partial NMR (300 MHz, CDCl3): 1.34 (d, 3H, CH3), 2.18 (m, 1H, H-C(3)), 2.67, (m, 1H, H-C(3)), 2.74 (m, 1H, H-C(2)), 10.6 (br, 1H, CO2H).
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Name
Quantity
8.4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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